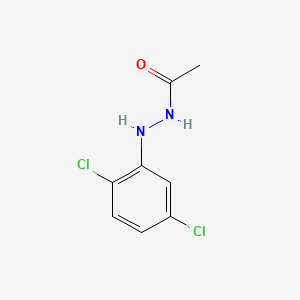

N'-(2,5-dichlorophenyl)acetohydrazide

Description

N'-(2,5-Dichlorophenyl)acetohydrazide is an acetohydrazide derivative characterized by a 2,5-dichlorophenyl substituent attached to the hydrazide nitrogen. Its molecular formula is C₈H₇Cl₂N₂O, with a molecular weight of 230.06 g/mol. The compound’s structure consists of a hydrazide backbone (-NH-NH-CO-) linked to a dichlorinated aromatic ring, which confers distinct electronic and steric properties.

Properties

IUPAC Name |

N'-(2,5-dichlorophenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c1-5(13)11-12-8-4-6(9)2-3-7(8)10/h2-4,12H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCOJRKPJQDINM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744322 | |

| Record name | N'-(2,5-Dichlorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14580-42-8 | |

| Record name | N'-(2,5-Dichlorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(2,5-Dichlorophenyl)acetohydrazide can be synthesized through the reaction of 2,5-dichlorobenzoyl chloride with hydrazine hydrate in the presence of a base such as pyridine. The reaction typically proceeds as follows:

Step 1: Dissolve 2,5-dichlorobenzoyl chloride in an organic solvent such as dichloromethane.

Step 2: Add hydrazine hydrate to the solution while maintaining the temperature at around 0-5°C.

Step 3: Add pyridine dropwise to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.

Step 4: Stir the reaction mixture at room temperature for several hours.

Step 5: Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of N’-(2,5-dichlorophenyl)acetohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-Dichlorophenyl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives such as N’-(2,5-dichlorophenyl)acetohydrazone.

Reduction: Reduced forms such as N’-(2,5-dichlorophenyl)ethylhydrazine.

Substitution: Substituted derivatives such as N’-(2,5-dimethoxyphenyl)acetohydrazide.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

N'-(2,5-Dichlorophenyl)acetohydrazide has been investigated for its antimicrobial activity. Studies indicate that hydrazide derivatives exhibit significant biological activities, including antibacterial and antifungal effects. For instance, certain derivatives have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity . The structure-activity relationship (SAR) studies reveal that modifications in the hydrazide structure can enhance antibacterial properties, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Research

The compound is also being explored for its anticancer properties. Preliminary research indicates that certain hydrazide derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in cell growth and apoptosis. The potential of this compound in this context warrants further investigation to elucidate its efficacy and mechanisms of action against different cancer cell lines.

Materials Science

Synthesis of Advanced Materials

In materials science, this compound serves as a precursor for synthesizing advanced materials such as polymers and nanomaterials. Its unique chemical structure allows for functionalization that can impart desirable properties to the resultant materials. For example, the incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength.

Biological Studies

Interaction with Biological Macromolecules

this compound has been studied for its interactions with biological macromolecules like proteins and nucleic acids. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic effects. Research indicates that the compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. Such studies are vital for assessing the compound's suitability as a therapeutic agent.

Industrial Applications

Production of Specialty Chemicals

The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes. Its reactivity allows it to participate in diverse chemical reactions, making it valuable in synthesizing other compounds used in pharmaceuticals and agrochemicals. This versatility highlights its importance beyond academic research into practical applications.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against a range of bacterial strains. The results demonstrated significant antibacterial properties with MIC values comparable to those of established antibiotics. This study underscores the compound's potential as an alternative treatment option in combating resistant bacterial strains.

Case Study 2: Anticancer Activity

In another investigation, this compound was tested on various cancer cell lines. The findings revealed that the compound inhibited cell proliferation significantly at low concentrations. Further mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways. These results support further development of this hydrazide derivative as a candidate for cancer therapy.

Mechanism of Action

The mechanism of action of N’-(2,5-dichlorophenyl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares N'-(2,5-dichlorophenyl)acetohydrazide with structurally similar compounds, focusing on substituents, molecular weights, and synthesis yields:

Key Research Findings

Substituent Effects : Methoxy and hydroxy groups improve solubility and intermolecular interactions, while thioethers and benzothiazoles enhance biological activity .

Synthetic Efficiency : Condensation reactions with aldehydes are generally high-yielding (>70%), but steric hindrance from bulky substituents (e.g., benzimidazoles) may require optimized conditions .

Crystallographic Insights : Derivatives like (E)-N'-(3,5-dichloro-2-hydroxybenzylidene)acetohydrazide adopt planar conformations with dihedral angles <6°, stabilized by hydrogen bonds. Such rigidity may influence packing and melting points .

Biological Activity

N'-(2,5-dichlorophenyl)acetohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzoyl chloride with hydrazine hydrate in the presence of a base like pyridine. The process can be summarized in the following steps:

- Dissolve 2,5-dichlorobenzoyl chloride in an organic solvent (e.g., dichloromethane).

- Add hydrazine hydrate while maintaining a temperature of 0-5°C.

- Introduce pyridine dropwise to neutralize the hydrochloric acid formed.

- Stir the mixture at room temperature for several hours.

- Isolate the product through filtration and purify via recrystallization.

Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : The compound exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

- Anticancer Properties : Research indicates that this compound possesses cytotoxic effects on various cancer cell lines. For instance, it demonstrated significant cytotoxicity against colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AchE) and butyrylcholinesterase (BchE). It showed promising IC50 values comparable to standard drugs used in Alzheimer's treatment .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic reactions.

- Cellular Interaction : It may also interact with cellular receptors, modulating signaling pathways that lead to various biological effects.

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial potential of various derivatives of acetohydrazides, including this compound. Results indicated significant inhibition against MRSA and other pathogenic bacteria .

- Cytotoxic Evaluation : In vitro studies demonstrated that this compound exhibited cytotoxicity against multiple cancer cell lines. The compound's effectiveness was enhanced when modified with different substituents on the phenyl ring .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the hydrazide structure could significantly influence its biological activity. For example, introducing electron-withdrawing groups enhanced antimicrobial efficacy .

Summary Table of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | MRSA, E. faecalis | Significant inhibition |

| Anticancer | SW620, PC-3, NCI-H23 | Notable cytotoxicity |

| Enzyme Inhibition | Acetylcholinesterase | Comparable IC50 values to donepezil |

Q & A

Q. What are the recommended synthetic routes for N'-(2,5-dichlorophenyl)acetohydrazide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves hydrazinolysis of an ester precursor. For example, refluxing ethyl (2,5-dichlorophenoxy)acetate with excess hydrazine hydrate (85%) for 5 hours at 365 K yields the hydrazide. Recrystallization from ethanol (99.7%) improves purity . Key parameters include stoichiometric control of hydrazine, reaction time, and solvent choice. Purity can be validated via HPLC (C18 column, methanol/water mobile phase) and melting point determination .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR (DMSO-d6) to confirm hydrazide NH peaks (δ 9.5–10.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). IR spectroscopy identifies N-H stretches (~3200 cm) and carbonyl bands (~1650 cm) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 177.0341 (M+H) .

- Elemental Analysis : Verify C, H, N, and Cl content (±0.3% theoretical values) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Seek medical attention if ingested .

- Storage : Store in airtight containers at 4°C, away from oxidizing agents .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SHELXL/SHELXS) is ideal. Key steps:

- Grow crystals via slow evaporation (ethanol/water).

- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Refine using SHELXL to model hydrogen bonding (e.g., N-H···O interactions) and confirm planarity of the hydrazide moiety. Compare bond lengths/angles with DFT-optimized structures .

Q. What experimental strategies address contradictions in reported biological activities of this compound?

- Methodological Answer :

- Bioactivity Assays : Replicate antimicrobial testing (e.g., MIC against S. aureus and E. coli) using standardized CLSI protocols. Control variables: solvent (DMSO ≤1%), inoculum size (5 × 10 CFU/mL), and incubation time (18–24 h) .

- Mechanistic Studies : Use fluorescence quenching to study interactions with bacterial DNA gyrase or membrane proteins. Compare results with structurally related hydrazides (e.g., 2-chloro-N-[4-(2,5-dichlorophenyl)-thiazol-2-yl]acetamide) to identify SAR trends .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., carbonyl carbon vs. hydrazide NH).

- MD Simulations : Simulate solvation in water/DMSO to assess stability. Correlate with experimental hydrolysis rates under acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.